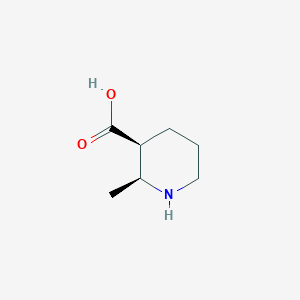
(2S,3S)-2-methylpiperidine-3-carboxylic acid
Vue d'ensemble
Description
The compound "(2S,3S)-2-methylpiperidine-3-carboxylic acid" is a specific stereochemical form of a methylpiperidine carboxylic acid, which is a class of compounds known for their relevance in synthetic and medicinal chemistry. This particular stereochemistry indicates a specific three-dimensional arrangement of the methyl and carboxylic acid groups around the piperidine ring, which can significantly influence the compound's chemical behavior and biological activity.
Synthesis Analysis
The synthesis of stereochemically defined compounds like "(2S,3S)-2-methylpiperidine-3-carboxylic acid" often involves enantioselective or diastereoselective methods to achieve the desired configuration. Techniques may include the use of chiral auxiliaries, asymmetric catalysis, or stereoselective reactions that control the relative orientation of substituents around the chiral centers of the molecule.
Molecular Structure Analysis
The molecular structure of "(2S,3S)-2-methylpiperidine-3-carboxylic acid" is characterized by its specific stereochemistry, with a 2-methyl group and a 3-carboxylic acid group attached to a piperidine ring. The spatial arrangement of these groups is crucial for the compound's properties and interactions. X-ray diffraction, spectroscopy (such as NMR), and computational modeling are common methods used to analyze and confirm the stereochemistry and overall structure of such molecules.
Chemical Reactions and Properties
This compound can participate in a variety of chemical reactions typical for carboxylic acids and secondary amines. Its reactivity can be influenced by the steric and electronic effects of the methyl and carboxylic acid substituents. For example, the carboxylic acid group can undergo reactions such as esterification, amidation, and decarboxylation, while the piperidine ring can engage in nucleophilic substitution reactions.
Physical Properties Analysis
The physical properties of "(2S,3S)-2-methylpiperidine-3-carboxylic acid," such as melting point, boiling point, solubility, and optical rotation, are determined by its molecular structure. These properties are essential for understanding the compound's behavior in different environments and conditions.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are influenced by the functional groups present in the molecule. The presence of both a carboxylic acid and a piperidine ring lends the compound a unique set of chemical behaviors, making it a versatile intermediate in organic synthesis.
For detailed scientific research, synthesis methods, structural analyses, and property discussions on compounds similar to "(2S,3S)-2-methylpiperidine-3-carboxylic acid," the following references provide a wealth of information:
Synthesis and molecular structure insights can be found in studies on related compounds such as the spin-labeled amino acid TOAC and its incorporation into peptides (Martin et al., 2001) and the structural analysis of 2-aminopyridine-3-carboxylic acid (Pawlukojć et al., 2007).
For insights into asymmetric synthesis and stereochemistry, research on trans-4-aminopiperidine-3-carboxylic acid provides relevant examples of achieving desired stereochemical configurations (Schinnerl et al., 2003).
Applications De Recherche Scientifique
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including (2S,3S)-2-methylpiperidine-3-carboxylic acid, can play a significant role in biocatalysis. For instance, they can become inhibitory to microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations lower than those desired for industrial yield and titer. This inhibition is crucial in bioproduction processes, where carboxylic acids are often the desired product or by-product. Understanding the mechanisms of microbial inhibition by carboxylic acids can aid in developing strategies to engineer more robust microbial strains for industrial applications (Jarboe et al., 2013).
Liquid-Liquid Extraction (LLX) of Carboxylic Acids
The separation of carboxylic acids from aqueous streams is vital for their recovery and purification, especially when produced fermentatively as a precursor for bio-based plastics. Recent developments in solvents for LLX of carboxylic acids, such as the use of ionic liquids, have improved the efficiency and economic feasibility of these processes. This advancement is critical for sustainable chemical production, where carboxylic acids serve as building blocks (Sprakel & Schuur, 2019).
Anticancer Potentials of Cinnamic Acid Derivatives
While not directly about (2S,3S)-2-methylpiperidine-3-carboxylic acid, research into cinnamic acid derivatives, which share a carboxylic acid functional group, has shown significant promise in anticancer research. These compounds' chemical diversity and biological activity highlight the potential of carboxylic acids and their derivatives in medicinal chemistry and drug development (De, Baltas, & Bedos-Belval, 2011).
Carboxylic Acid Bioisosteres in Drug Design
The exploration of carboxylic acid bioisosteres, aiming to replace the carboxylic acid moiety in drugs to circumvent toxicity issues, reduced metabolic stability, or limited diffusion across biological membranes, showcases the significance of this functional group in drug design. This research can inform the development of novel compounds with improved pharmacological profiles, including those related to (2S,3S)-2-methylpiperidine-3-carboxylic acid (Horgan & O’ Sullivan, 2021).
Environmental and Biotechnological Applications
Carboxylic acids are involved in various environmental and biotechnological applications, from the microbial degradation of pollutants to their role as intermediates in the synthesis of bio-based chemicals. Studies on the microbial production of hydroxycitric acid, a compound related by functionality to carboxylic acids, illustrate the potential of microbial systems to produce valuable chemicals from renewable resources (Yamada, Hida, & Yamada, 2007).
Safety And Hazards
Orientations Futures
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Propriétés
IUPAC Name |
(2S,3S)-2-methylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-6(7(9)10)3-2-4-8-5/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWPBIIDJCWFFN-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CCCN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601255341 | |
| Record name | (2S,3S)-2-Methyl-3-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601255341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2-methylpiperidine-3-carboxylic acid | |
CAS RN |
1260606-59-4 | |
| Record name | (2S,3S)-2-Methyl-3-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260606-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,3S)-2-Methyl-3-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601255341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Thiazolo[5,4-d]pyrimidine, 5-(benzylamino)-](/img/structure/B10702.png)
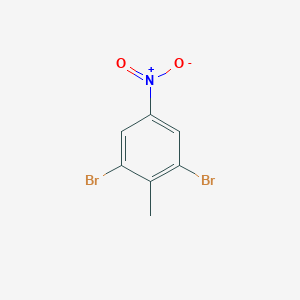

![(6R,9Ar)-1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-6-carbonitrile](/img/structure/B10711.png)
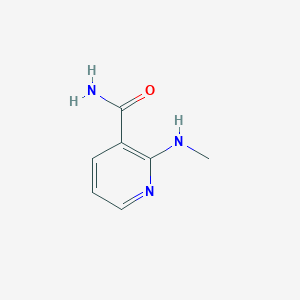

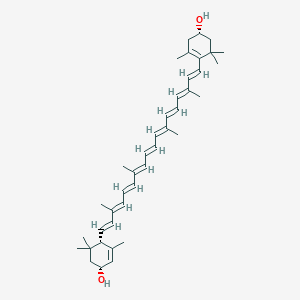

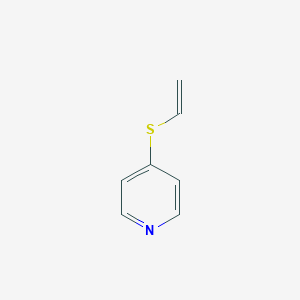

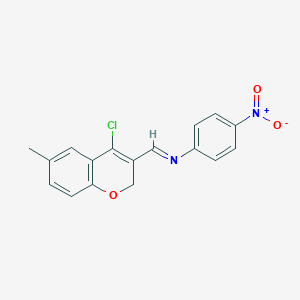
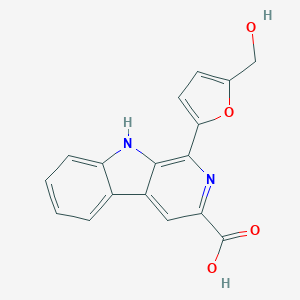
![1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B10729.png)
